molecular formula C11H13N5O B11802357 2-(4-Acetylpiperazin-1-yl)pyrimidine-5-carbonitrile

2-(4-Acetylpiperazin-1-yl)pyrimidine-5-carbonitrile

Cat. No.: B11802357
M. Wt: 231.25 g/mol
InChI Key: UOWTWGXEYYTHQH-UHFFFAOYSA-N
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Description

2-(4-Acetylpiperazin-1-yl)pyrimidine-5-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetylpiperazin-1-yl)pyrimidine-5-carbonitrile typically involves the reaction of a pyrimidine derivative with a piperazine derivative under controlled conditions. One common method involves the use of a nucleophilic substitution reaction where the pyrimidine ring is activated by a leaving group, allowing the piperazine derivative to attach at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetylpiperazin-1-yl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

2-(4-Acetylpiperazin-1-yl)pyrimidine-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Acetylpiperazin-1-yl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
  • 2-(4-Methylpiperazin-1-yl)pyrimidine-5-carbonitrile

Uniqueness

2-(4-Acetylpiperazin-1-yl)pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H13N5O

Molecular Weight

231.25 g/mol

IUPAC Name

2-(4-acetylpiperazin-1-yl)pyrimidine-5-carbonitrile

InChI

InChI=1S/C11H13N5O/c1-9(17)15-2-4-16(5-3-15)11-13-7-10(6-12)8-14-11/h7-8H,2-5H2,1H3

InChI Key

UOWTWGXEYYTHQH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC=C(C=N2)C#N

Origin of Product

United States

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